molecular formula C15H26O3Si B14278263 Silane, [(2,5-dimethoxyphenyl)methoxy](1,1-dimethylethyl)dimethyl- CAS No. 161435-89-8

Silane, [(2,5-dimethoxyphenyl)methoxy](1,1-dimethylethyl)dimethyl-

Cat. No.: B14278263
CAS No.: 161435-89-8
M. Wt: 282.45 g/mol
InChI Key: QRRNIYRKYJUOPE-UHFFFAOYSA-N
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Description

Silane, (2,5-dimethoxyphenyl)methoxydimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a 2,5-dimethoxyphenylmethoxy group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (2,5-dimethoxyphenyl)methoxydimethyl- typically involves the reaction of 2,5-dimethoxybenzyl alcohol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

2,5-Dimethoxybenzyl alcohol+tert-ButylchlorodimethylsilaneSilane, (2,5-dimethoxyphenyl)methoxydimethyl-+HCl\text{2,5-Dimethoxybenzyl alcohol} + \text{tert-Butylchlorodimethylsilane} \rightarrow \text{Silane, (2,5-dimethoxyphenyl)methoxydimethyl-} + \text{HCl} 2,5-Dimethoxybenzyl alcohol+tert-Butylchlorodimethylsilane→Silane, (2,5-dimethoxyphenyl)methoxydimethyl-+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Silane, (2,5-dimethoxyphenyl)methoxydimethyl- undergoes various chemical reactions, including:

    Oxidation: The phenylmethoxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced under specific conditions to yield different silane derivatives.

    Substitution: The silane group can participate in nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can react with the silane group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of silicon-containing compounds.

Scientific Research Applications

Silane, (2,5-dimethoxyphenyl)methoxydimethyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.

    Biology: The compound can be employed in the modification of biomolecules for research purposes.

    Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Silane, (2,5-dimethoxyphenyl)methoxydimethyl- involves its interaction with various molecular targets. The silane group can form strong bonds with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound in different environments.

Comparison with Similar Compounds

Similar Compounds

  • Dimethoxymethylphenylsilane
  • Methylphenyldimethoxysilane
  • Dimethoxyphenylmethylsilane

Uniqueness

Silane, (2,5-dimethoxyphenyl)methoxydimethyl- is unique due to the presence of the 2,5-dimethoxyphenylmethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications.

Properties

CAS No.

161435-89-8

Molecular Formula

C15H26O3Si

Molecular Weight

282.45 g/mol

IUPAC Name

tert-butyl-[(2,5-dimethoxyphenyl)methoxy]-dimethylsilane

InChI

InChI=1S/C15H26O3Si/c1-15(2,3)19(6,7)18-11-12-10-13(16-4)8-9-14(12)17-5/h8-10H,11H2,1-7H3

InChI Key

QRRNIYRKYJUOPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)OC)OC

Origin of Product

United States

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